molecular formula C15H20BrNO6 B2921524 (R)-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate CAS No. 2244064-18-2

(R)-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B2921524
CAS No.: 2244064-18-2
M. Wt: 390.23
InChI Key: KWHQQTCNHNIHQA-LDGFUSNJSA-N
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Description

(R)-3-(4-Bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate is a chiral organic salt of significant interest in advanced chemical and pharmaceutical research. The compound is formed from the (R)-enantiomer of 3-(4-bromophenyl)piperidine, a structure recognized as a valuable intermediate in medicinal chemistry . This base molecule is neutralized with L-(+)-Tartaric acid, also known as (2R,3R)-2,3-dihydroxysuccinic acid, a naturally occurring and historically important chiral molecule . The primary application of this specific salt lies in its potential as a key intermediate or building block in the synthesis of more complex, biologically active molecules, particularly within the pharmaceutical industry . Its value is derived from the stereochemistry of both components; the bromophenylpiperidine moiety can contribute to central nervous system (CNS) target engagement, while the chiral counterion can influence the compound's crystallinity, stability, and purification. The (2R,3R)-2,3-dihydroxysuccinate (tartrate) ion is well-known for its role in resolving racemic mixtures and forming diastereomeric salts, which is a critical technique for obtaining enantiopure compounds . From a mechanistic perspective, the compound's research utility is linked to the properties of its constituent parts. The piperidine ring is a common pharmacophore, and the bromine atom on the phenyl ring serves as a versatile handle for further synthetic modifications via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling rapid diversification for structure-activity relationship (SAR) studies . This product is strictly intended for use in laboratory research and development. It is not manufactured for, and must not be used for, diagnostic or therapeutic procedures, food, drugs, or medicinal products for humans or animals. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

(3R)-3-(4-bromophenyl)piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.C4H6O6/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;5-1(3(7)8)2(6)4(9)10/h3-6,10,13H,1-2,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHQQTCNHNIHQA-LDGFUSNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate typically involves multiple stepsThe final step involves the addition of the dihydroxysuccinate moiety under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on cellular processes. It may serve as a model compound for investigating the interactions between small molecules and biological targets .

Medicine

In medicinal chemistry, ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the piperidine ring can modulate the compound’s overall activity. The dihydroxysuccinate moiety may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Piperidine Derivatives with Aromatic Substitutions

  • (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate

    • Molecular Formula : C21H25ClN2O7
    • Key Features : Chlorophenyl group, pyridine-piperidine hybrid, dihydroxysuccinate salt.
    • Purity : 97% (analytical grade) .
    • Pharmacological Use : Research-grade compound for receptor-binding studies (exact mechanism unspecified) .
  • 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine (MTEP)

    • Molecular Formula : C11H12N2S
    • Key Features : Thiazole-ethynyl substitution, uncharged piperidine.
    • Pharmacological Activity : Metabotropic glutamate receptor 5 (mGluR5) antagonist; attenuates stress-induced reinstatement of cocaine seeking in preclinical models .
Parameter (R)-3-(4-Bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate MTEP
Molecular Weight Not explicitly reported 452.89 g/mol 204.29 g/mol
Aromatic Substituent 4-Bromophenyl 4-Chlorophenyl 2-Methylthiazole
Counterion/Salt (2R,3R)-dihydroxysuccinate (2R,3R)-dihydroxysuccinate None
Reported Bioactivity Limited data Unspecified receptor studies mGluR5 antagonism

Bromophenyl-Containing Compounds

  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

    • Anti-inflammatory Activity : 59.5% inhibition at 20 mg/kg (compared to 64.3% for indomethacin) .
    • Structural Divergence : Oxadiazole ring replaces piperidine; lacks chiral centers.
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

    • Anti-inflammatory Activity : 61.9% inhibition at 20 mg/kg .

These oxadiazole derivatives highlight the importance of the 4-bromophenyl group in anti-inflammatory activity but differ fundamentally in core structure from the piperidine-based target compound.

Mechanistic Comparisons

  • MTEP : Exhibits selective mGluR5 antagonism, reducing cocaine-seeking behavior in rodent models via glutamate modulation .
  • Oxadiazole Bromophenyl Derivatives : Act via cyclooxygenase (COX) inhibition, similar to indomethacin .
  • This compound : Mechanistic insights are speculative; its bromophenyl group may confer affinity for aromatic-binding receptors (e.g., serotonin or dopamine transporters), but empirical studies are lacking.

Biological Activity

(R)-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Chemical Formula : C11H14BrN
  • Molecular Weight : 240.14 g/mol
  • CAS Number : 1336754-69-8

The compound features a piperidine ring substituted with a bromophenyl group and a dihydroxysuccinate moiety, which is crucial for its biological activity.

The biological activity of (R)-3-(4-bromophenyl)piperidine is primarily attributed to its interaction with various biological targets. Compounds in the piperidine class often exhibit affinity for neurotransmitter receptors and enzymes involved in metabolic pathways.

Potential Targets:

  • Neurotransmitter Receptors : Piperidine derivatives can modulate the activity of dopamine and serotonin receptors, potentially influencing mood and cognition.
  • Enzymatic Inhibition : Similar compounds have shown inhibitory effects on enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.

Antimicrobial Activity

A study evaluating the antimicrobial properties of piperidine derivatives found that certain substitutions enhance activity against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentrations (MICs) were determined for various derivatives, including those similar to (R)-3-(4-bromophenyl)piperidine.

CompoundMIC against M. tuberculosis (µg/mL)Reference
(R)-3-(4-bromophenyl)piperidine4-8
Standard Drug (Isoniazid)0.125
Other Piperidine Derivative2

Neuropharmacological Effects

Research has indicated that piperidine derivatives can exhibit anxiolytic and antidepressant-like effects in animal models. The modulation of serotonin and dopamine pathways is believed to underlie these effects.

Case Studies

  • Case Study on Antitubercular Activity :
    • A series of piperidinothiosemicarbazones were synthesized and evaluated for their antitubercular activity. The study reported that compounds with structural similarities to (R)-3-(4-bromophenyl)piperidine exhibited significant inhibitory effects against resistant strains of M. tuberculosis.
    • Results indicated that modifications at the C-6 position of the piperidine ring significantly influenced antimicrobial potency, with certain derivatives showing MIC values as low as 0.5 µg/mL against resistant strains .
  • Neuropharmacological Evaluation :
    • In another study, the effects of various piperidine derivatives were assessed using behavioral tests in rodents. The results suggested that compounds with specific substitutions could reduce anxiety-like behaviors, indicating potential therapeutic applications in anxiety disorders .

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